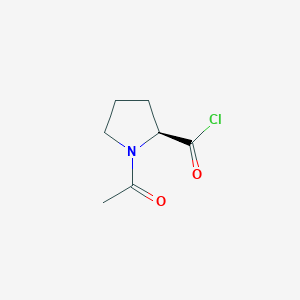![molecular formula C18H21BrO2 B14448141 [1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]- CAS No. 78435-26-4](/img/structure/B14448141.png)
[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-[(6-bromohexyl)oxy]-: is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 4-position and a 6-bromohexyl ether substituent at the 4’-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-[(6-bromohexyl)oxy]- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Attachment of the 6-Bromohexyl Ether: The final step involves the etherification of the hydroxyl group with 6-bromohexanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a hexyl ether.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexyl ether derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Drug Delivery: Serves as a building block in the design of drug delivery systems.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-[(6-bromohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of the bromohexyl ether group enhances its ability to interact with hydrophobic regions of biomolecules, facilitating its incorporation into biological systems.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-ol, 4’-[(6-chlorohexyl)oxy]-
- [1,1’-Biphenyl]-4-ol, 4’-[(6-iodohexyl)oxy]-
- [1,1’-Biphenyl]-4-ol, 4’-[(6-fluorohexyl)oxy]-
Comparison:
- Uniqueness: The presence of the bromo group in [1,1’-Biphenyl]-4-ol, 4’-[(6-bromohexyl)oxy]- imparts unique reactivity compared to its chloro, iodo, and fluoro counterparts. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Reactivity: The bromo derivative is more reactive than the chloro and fluoro derivatives but less reactive than the iodo derivative in substitution reactions.
- Applications: The specific applications of each compound may vary based on their reactivity and the desired properties in the final product.
Properties
CAS No. |
78435-26-4 |
|---|---|
Molecular Formula |
C18H21BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[4-(6-bromohexoxy)phenyl]phenol |
InChI |
InChI=1S/C18H21BrO2/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12,20H,1-4,13-14H2 |
InChI Key |
WHZSPVMVRRNYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


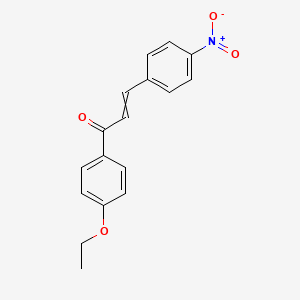
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
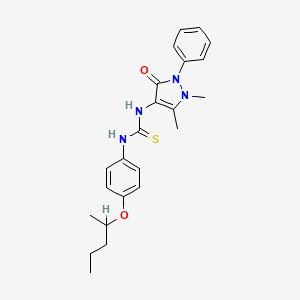


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
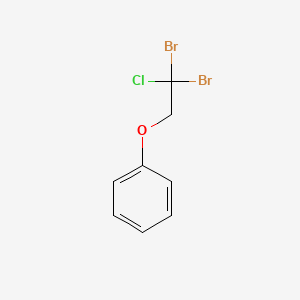
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

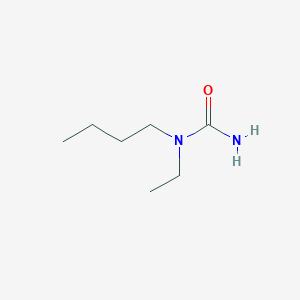
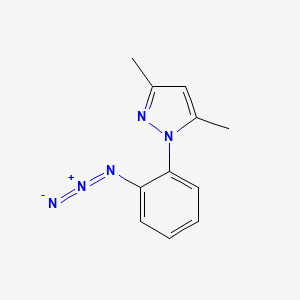
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
